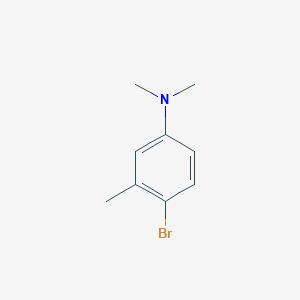

4-Bromo-N,N,3-trimethylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N,N,3-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFVFQHTPIFECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495718 | |

| Record name | 4-Bromo-N,N,3-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-50-1 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N,3-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N,3-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Bromo N,n,3 Trimethylaniline

Direct Electrophilic Bromination Strategies

Direct bromination of the precursor N,N,3-trimethylaniline (also known as N,N-dimethyl-m-toluidine) is a common and straightforward approach. The success of this strategy hinges on controlling the regioselectivity of the reaction to favor substitution at the C-4 position of the aromatic ring.

The direct bromination of N,N,3-trimethylaniline is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic and steric effects of the substituents already present on the benzene (B151609) ring: the N,N-dimethylamino group and the methyl group.

The N,N-dimethylamino group is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. The methyl group at the C-3 position is a less potent activating group, which also acts as an ortho, para-director.

In the electrophilic attack, the powerful para-directing effect of the N,N-dimethylamino group dominates, guiding the incoming bromine electrophile (Br⁺) to the position opposite to it, which is the C-4 position. wku.eduorgsyn.org Substitution at the ortho positions (C-2 and C-6) is sterically hindered by the bulky N,N-dimethylamino group and the adjacent C-3 methyl group. uni-regensburg.de This combination of electronic and steric factors results in a high degree of regioselectivity, yielding 4-Bromo-N,N,3-trimethylaniline as the major product. wku.edu

The general mechanism proceeds as follows:

Generation of an electrophilic bromine species (e.g., Br⁺) from a bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS).

The electron-rich aromatic ring of N,N,3-trimethylaniline attacks the Br⁺ electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The most stable intermediate is the one where the positive charge is delocalized onto the C-1 carbon bearing the N,N-dimethylamino group.

A base in the reaction mixture removes a proton from the C-4 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Modern synthetic chemistry increasingly employs transition-metal catalysis to achieve high selectivity and efficiency. Palladium-catalyzed C–H bond functionalization has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. nih.govbeilstein-journals.org While specific literature detailing the palladium-catalyzed bromination of N,N,3-trimethylaniline is not prevalent, the principles can be inferred from similar reactions.

For instance, palladium catalysts, in conjunction with N-halosuccinimides (NXS), have been used for the ortho-halogenation of substrates containing a directing group, such as an acetanilide. beilstein-journals.org In these reactions, the catalyst coordinates to the directing group (e.g., the amide oxygen), bringing the metal center in proximity to an ortho C–H bond. This is followed by C-H activation to form a palladacycle intermediate. Subsequent oxidative addition of the halogenating agent (like NBS) to the palladium center leads to a Pd(IV) species, which then undergoes reductive elimination to furnish the ortho-halogenated product and regenerate the catalyst. beilstein-journals.org

NBS has also been used in palladium-catalyzed cascade bromination/cross-coupling reactions, highlighting its role in advanced synthetic sequences. rsc.org Given the ability of the tertiary amine in N,N,3-trimethylaniline to act as a directing group, a palladium-catalyzed approach represents a potential pathway for its highly selective bromination.

Microwave-assisted synthesis (MAS) is a green chemistry technique known for dramatically reducing reaction times, improving yields, and sometimes enhancing selectivity compared to conventional heating methods. orgsyn.orgorganic-chemistry.org The application of microwave irradiation can accelerate the bromination of anilines.

While a specific microwave protocol for this compound is not widely reported, a relevant example is the microwave-assisted synthesis of its isomer, 3-Bromo-2,4,6-trimethylaniline. In this procedure, 2,4,6-trimethylaniline (B148799) is irradiated with bromine (Br₂) and hydrochloric acid (HCl) at 100°C for just 15 minutes, resulting in yields of 85–90%. This is a significant improvement over conventional methods. Such protocols demonstrate the potential of MAS to expedite the synthesis of brominated anilines, and a similar approach could be readily adapted for the rapid and efficient production of this compound. norlab.com

The choice of brominating agent significantly impacts the yield, selectivity, and environmental footprint of the synthesis. While traditional molecular bromine (Br₂) can be used, it often leads to over-bromination and produces corrosive hydrogen bromide (HBr) as a byproduct, with half of the bromine atoms being wasted. wku.edu Milder and more selective reagents are generally preferred.

A highly efficient method utilizes N-Bromosuccinimide (NBS) as the bromine source. In one study, reacting N,N,3-trimethylaniline with NBS in acetone (B3395972) at room temperature resulted in a 94.6% gas chromatography (GC) yield of this compound in just one minute. wku.edu Another effective reagent is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which is known to monobrominate a wide range of aromatic amines almost exclusively at the para-position with high yields. orgsyn.org

| Brominating Agent | Reaction Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetone, Room Temperature, 1 minute | 94.6% (GC Yield) | Extremely fast reaction; High regioselectivity for para-position; Milder than Br₂. | wku.edu |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane, -10°C to Room Temp | High | Excellent para-selectivity; Mild conditions; Avoids polybromination. | orgsyn.org |

| Molecular Bromine (Br₂) | Various solvents (e.g., acetic acid) | Variable | Risk of polybromination; Generates HBr byproduct; Harsh conditions may be required. | wku.eduorgsyn.org |

Microwave-Assisted Synthesis Protocols for Accelerated Bromination

Multi-Step Synthetic Routes from Precursors

An alternative to direct bromination is a multi-step pathway, which can sometimes offer better control over the final product structure, especially when dealing with complex substrates.

A logical multi-step route to this compound involves the N,N-dimethylation of a pre-brominated precursor. This synthesis would typically begin with 3-methylaniline (m-toluidine).

The synthetic sequence is as follows:

Bromination of 3-methylaniline : The first step is the regioselective bromination of 3-methylaniline to produce 4-bromo-3-methylaniline (B1294692). This can be achieved using a suitable brominating agent that favors substitution at the position para to the amino group. chemicalbook.com

N,N-Dimethylation of 4-bromo-3-methylaniline : The resulting 4-bromo-3-methylaniline is then subjected to N,N-dimethylation. A common and effective method for this transformation is the reaction with an excess of a methylating agent, such as methyl iodide (CH₃I), in the presence of a strong base. For a similar substrate, 3-bromo-4-methylaniline, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) at 80°C for 12 hours afforded an 85% yield of the N,N-dimethylated product. These conditions could be adapted for the methylation of 4-bromo-3-methylaniline to furnish the final target compound, this compound.

This multi-step approach provides an alternative pathway that relies on well-established methylation reactions of anilines.

Strategic Protecting Group Application in Directed Bromination

The direct bromination of N,N,3-trimethylaniline presents a significant regioselectivity challenge. The amino group (-N(CH₃)₂) is a powerful activating ortho-, para-director, while the methyl group at position 3 is a weaker ortho-, para-director. This combined directing effect would typically favor bromination at positions 2, 4, and 6. To achieve selective bromination at the C4 position, strategic use of protecting groups can be employed to modulate the directing effects of the substituents.

A common strategy involves the temporary modification of the highly activating amino group to reduce its influence. smolecule.com One such approach is the acylation of the corresponding aniline (B41778) precursor to form an amide. This acetamido group is less activating than the amino group and can alter the regiochemical outcome of the electrophilic aromatic substitution. While direct literature for the target molecule is sparse, the principle is well-established for related anilines. For instance, to achieve meta-bromination relative to an amino group, the amine is often first protected via acetylation.

Conceptual Application of Protecting Groups for Regiocontrol:

| Step | Action | Reagent Example | Purpose |

| 1. Protection | Acylation of the amino group of a precursor. | Acetic Anhydride (B1165640) | Reduce the activating strength of the nitrogen and provide steric hindrance at ortho positions. |

| 2. Bromination | Electrophilic substitution on the protected ring. | N-Bromosuccinimide (NBS) | Introduce bromine at the desired, less sterically hindered, or electronically favored position. |

| 3. Deprotection | Hydrolysis of the protecting group. | Acid or Base | Restore the amino group to yield the target substituted aniline. |

This multi-step approach, while increasing the number of synthetic operations, provides crucial control over isomer formation, which is often difficult to achieve with direct bromination of highly activated aromatic rings. orgsyn.org

Industrial-Scale Production Techniques and Considerations

Scaling the synthesis of this compound from the laboratory bench to industrial production introduces challenges related to reaction kinetics, heat management, mass transfer, and safety. researchgate.net Industrial processes must be robust, reproducible, and economically viable.

Continuous Flow Reactor Systems for Enhanced Scalability

Continuous flow chemistry has emerged as a powerful technology for overcoming many of the challenges associated with large-scale batch production. rsc.org Instead of large reaction vessels, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. researchgate.net This methodology offers several advantages for the synthesis of fine chemicals like this compound:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or the handling of toxic reagents. lboro.ac.uk

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and efficient temperature control, preventing runaway reactions and the formation of thermal degradation byproducts. lboro.ac.uk

Improved Reproducibility and Control: Automated systems allow for precise control over parameters like residence time, stoichiometry, temperature, and pressure, leading to consistent product quality. researchgate.net

Facilitated Scalability: Increasing production volume is often a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning a larger and more complex batch reactor. rsc.orglboro.ac.uk

Multi-step syntheses can be "telescoped" in continuous flow systems, where the output of one reactor directly feeds into the next, eliminating the need for isolation and purification of intermediates. lboro.ac.uk This approach significantly improves process efficiency and reduces waste.

Optimization of Reaction Parameters for Industrial Applicability

The economic feasibility of an industrial synthesis hinges on the optimization of reaction parameters to maximize yield, purity, and throughput while minimizing costs. Key parameters for the synthesis of brominated anilines include the choice of brominating agent, solvent, temperature, and reaction time.

Research into the synthesis of related brominated anilines provides insights into conditions that could be adapted and optimized for this compound. For example, the use of milder brominating agents is a common strategy to improve selectivity and avoid polybromination, which can be an issue with elemental bromine. orgsyn.org

Table of Reaction Conditions for Bromination of Aniline Derivatives:

| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |

| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to 0°C | 85% | orgsyn.org |

| 2,4,6-Trimethylaniline | Bromine (Br₂) / HCl | Acetic Acid | 0–5°C | 70-75% | |

| 3-bromo-4-methylaniline (for methylation) | Methyl Iodide / Sodium Hydride | Tetrahydrofuran (THF) | 80°C | 85% | |

| 2,4,6-Trimethylaniline | N-Bromosuccinimide (NBS) / Pd(OAc)₂ | DMF | 80°C | >95% regioselectivity |

As shown in the table, palladium-catalyzed bromination using NBS can offer high regioselectivity, which is a critical factor for industrial processes as it simplifies purification. The choice between a low-temperature reaction with a specialized reagent versus a catalyzed, higher-temperature process would depend on a full economic analysis of reagent cost, energy consumption, and downstream processing requirements.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally responsible manufacturing.

Key areas for green improvement include:

Alternative Brominating Agents: Moving away from elemental bromine, which is highly corrosive and hazardous, is a primary goal. sci-hub.se N-Bromosuccinimide (NBS) is a widely used solid alternative that is easier and safer to handle. smolecule.com The development of catalytic systems that use a bromide salt with a green oxidant (like hydrogen peroxide) represents a frontier in this area.

Solvent Selection: Many traditional organic syntheses rely on volatile and often toxic solvents like dichloromethane. orgsyn.org Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or recyclable media like polyethylene (B3416737) glycol (PEG). mdpi.com Research has demonstrated the successful use of PEG as a recyclable medium for the synthesis of other nitrogen-containing compounds. mdpi.com

Catalysis: The use of catalysts is inherently green as it allows for reactions to occur under milder conditions with greater selectivity and lower energy consumption. As noted, palladium catalysis can significantly improve the regioselectivity of bromination, thereby increasing atom economy by minimizing the formation of unwanted isomers and reducing waste.

Process Intensification: The adoption of continuous flow technology (as discussed in 2.3.1) is itself a green chemistry approach. It improves energy efficiency, enhances safety, and can reduce solvent usage and waste generation compared to traditional batch processing. lboro.ac.uk

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Reaction Chemistry and Mechanistic Investigations of 4 Bromo N,n,3 Trimethylaniline

Nucleophilic Substitution Reactions at the Bromo-Position

The bromine atom at the 4-position of 4-Bromo-N,N,3-trimethylaniline is susceptible to nucleophilic attack, a reaction pathway influenced by the electronic nature of the aromatic ring. The electron-donating N,N-dimethylamino group generally deactivates the ring towards nucleophilic aromatic substitution. However, under specific conditions, these reactions can proceed.

Substitution with Oxygen-based Nucleophiles

The displacement of the bromide by oxygen-based nucleophiles, such as alkoxides, can be achieved, although the activating effect of the dimethylamino group on the ring for electrophilic substitution makes nucleophilic substitution more challenging. Specific examples in the literature for this compound are not extensively detailed, but related bromoanilines undergo such reactions. For instance, the use of sodium methoxide (B1231860) or potassium tert-butoxide are common reagents for these types of transformations.

Substitution with Carbon-based Nucleophiles

Carbon-based nucleophiles can also displace the bromine atom. For example, the sodium salt of malononitrile (B47326) has been shown to react with similar aromatic compounds. rsc.org Grignard reagents can also be used, although they can also act as bases, leading to competing reactions.

Oxidation and Reduction Pathways of the Aromatic Ring and Amine Moiety

The N,N-dimethylamino group and the aromatic ring of this compound can undergo both oxidation and reduction.

Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). Oxidation of the aromatic ring can also occur, potentially leading to the formation of quinone-like structures under strong oxidizing conditions with reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The bromine atom can be removed (hydrodebromination) through reduction, yielding N,N,3-trimethylaniline. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or hydrogen gas with a catalyst.

Electrophilic Aromatic Substitution Reactions on the Trimethylaniline Core

The N,N-dimethylamino and methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. wku.edu In this compound, the positions ortho and meta to the powerful N,N-dimethylamino group are already substituted (by a methyl group and a bromine atom, respectively). The position para to the dimethylamino group is occupied by the bromine. This substitution pattern significantly influences the regioselectivity of further electrophilic aromatic substitution reactions.

A common electrophilic aromatic substitution is bromination. The use of brominating agents like N-bromosuccinimide (NBS) can introduce another bromine atom onto the ring. smolecule.com The precise location of this substitution would be dictated by the combined directing effects of the existing substituents. For instance, the bromination of N,N-dimethyl-m-toluidine with NBS results in a high yield of this compound. wku.edu

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming aryl-aryl bonds, and it is applicable to substrates like this compound. nih.govuliege.be This reaction typically involves a palladium catalyst to couple the aryl bromide with an organoboron compound, such as an arylboronic acid. nih.govnih.gov

The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. mdpi.com For example, catalysts like tetrakis(triphenylphosphine)palladium(0) are often employed. nih.gov The electron-donating nature of the N,N-dimethylamino group can influence the reaction by coordinating with the palladium catalyst, which may require the use of specific ligands to achieve efficient coupling.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoanilines

| Bromoaniline Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 3,5-Dimethyl-4-aminobiphenyl | 32 | uliege.be |

| 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 4'-Chloro-3,5-dimethyl-4-aminobiphenyl | 51 | uliege.be |

| N-(4-bromophenyl)furan-2-carboxamide | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Arylated N-phenylfuran-2-carboxamides | 32-83 | nih.gov |

This table presents data for structurally related bromoanilines to illustrate the utility of the Suzuki-Miyaura reaction, as specific yield data for this compound was not available in the searched literature.

Palladium-Catalyzed Multicomponent Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through a variety of transformations. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are particularly powerful for building molecular complexity in a step- and atom-economical fashion. chim.it While specific MCRs involving this compound are not extensively documented, the reactivity of the bromoaniline scaffold has been well-established in a range of palladium-catalyzed multicomponent procedures, particularly for the synthesis of heterocyclic structures. nih.govcnr.itdokumen.pub These reactions typically leverage the reactivity of the aryl bromide for oxidative addition to a Pd(0) center, initiating a catalytic cycle that incorporates other coupling partners.

For instance, a versatile method for synthesizing functionalized isoindolinones involves the palladium-catalyzed carbonylation of various 2-bromoanilines with 2-formylbenzoic acid. nih.gov This process proceeds under mild conditions to give good to excellent yields. nih.gov A similar transformation utilizes 2-halobenzaldehydes in a double-carbonylation cascade to afford the same isoindolinone products. nih.gov Another significant application is the synthesis of 3,3-diaryl 2,4-quinolinediones through a palladium-catalyzed MCR of o-alkynylanilines, aryl iodides, and carbon dioxide at atmospheric pressure. acs.org This reaction proceeds through a sequence of carboxylation, trans-oxopalladation, and reductive elimination, followed by rearrangement to construct a quaternary carbon center. acs.org

Furthermore, palladium-catalyzed cascade reactions have been developed to assemble complex fused tricyclic systems. chim.it The Catellani reaction, for example, has been employed in the synthesis of carbazole (B46965) derivatives from N-acetylated o-bromoanilines and o-substituted iodoarenes. chim.it Dibenzo[b,f]azepine derivatives have also been synthesized from o-bromoanilines, aryl iodides or bromides, and norbornene, demonstrating the broad utility of bromoanilines as key building blocks in complex palladium-catalyzed sequences. chim.it The compatibility of these reactions with a range of functional groups on the aniline (B41778) ring suggests that this compound would be a viable substrate for similar transformations.

Table 1: Examples of Palladium-Catalyzed Multicomponent Reactions with Bromoaniline Analogs

| Reaction Type | Bromoaniline Substrate | Other Reactants | Catalyst System | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Isoindolinone Synthesis | 2-Bromoaniline | 2-Formylbenzoic Acid, CO | Pd(OAc)₂, PPh₃ | 2-Phenylisoindolin-1-one | 94% | nih.gov |

| Quinolinedione Synthesis | o-Alkynylaniline (analog) | Aryl Iodide, CO₂ | Pd(OAc)₂, SPhos | 3,3-Diaryl 2,4-quinolinedione | up to 94% | acs.org |

| Dibenzo[b,f]azepine Synthesis | 2-Bromoaniline | Aryl Iodide, Norbornene | Pd(OAc)₂, P(o-tol)₃ | Dihydrodibenzo[b,f]azepine | 60-80% | chim.it |

| β-Nitroamine Synthesis | Aniline | Ethyl Vinyl Ether, Nitro-Paraffin | Pd(TFA)₂, DPEPhos | Alkyl-Substituted β-Nitroamine | up to 95% | acs.org |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals such as nickel, copper, and iron are effective catalysts for a variety of transformations involving aryl halides like this compound. These metals offer alternative reactivity profiles and are often more cost-effective.

Nickel-Catalyzed Reactions

Nickel catalysis is particularly effective for the cross-coupling of aryl halides. acs.org Mechanistic studies on the electrochemical homo-coupling of the closely related 4-bromo-N,N-dimethylaniline have been performed using a Ni(2,2'-bpy)₃Br₂ catalyst, yielding the corresponding tetramethyl-biphenyl-diamine product. rsc.org The efficiency of this reaction is dependent on the oxidative addition of the aryl halide to a Ni(I) species, which can be enhanced by using ligands that negatively shift the redox potential of the nickel catalyst. rsc.org More recently, nickel-catalyzed photoredox reactions have emerged as a powerful tool. uni-regensburg.deacs.org A general method using tert-butylamine (B42293) as a bifunctional additive, serving as both a base and a ligand, has been developed for C-O and C-N bond-forming reactions with a wide range of nucleophiles and aryl bromides. uni-regensburg.de These protocols are often tolerant of various functional groups and proceed under mild, visible-light irradiation. uni-regensburg.deacs.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions are widely used for the formation of carbon-heteroatom bonds. core.ac.uk A practical one-pot synthesis of benzoxazoles has been developed using copper nanoparticles as a catalyst for the reaction of o-bromoanilines and acyl chlorides. researchgate.net The reaction is promoted by a 1,10-phenanthroline (B135089) ligand and demonstrates high catalytic activity under mild conditions. researchgate.net Photoinduced, copper-catalyzed methods have also been developed for C-N and C-C bond formation, proceeding through radical intermediates under mild conditions. caltech.edu For example, the coupling of carbazole with alkyl bromides can be achieved using light and a copper catalyst, highlighting the potential for forming new bonds at the nitrogen or via the aryl bromide moiety of anilines. caltech.edu Additionally, copper catalysts are effective in propargylic amination reactions, providing access to enantioenriched α-quaternary amides from aryl amines. acs.org

Iron-Catalyzed Reactions

Iron, being abundant and non-toxic, is an attractive alternative to precious metal catalysts. acs.org Iron catalysts have been successfully used in the Skraup reaction for the synthesis of substituted quinolines. mdpi-res.com For example, 8-bromo-6-fluoroquinoline (B1287374) can be prepared from 2-bromo-4-fluoroaniline (B89589) and glycerol (B35011) using FeSO₄·7H₂O as a catalyst. mdpi-res.com Iron salts are also effective for the selective reduction of nitroarenes to anilines in the presence of organosilanes. sci-hub.st Simple iron(II) halides, such as FeBr₂, can catalyze the reduction of p-nitrobromobenzene to p-bromoaniline in excellent yields, tolerating the bromo functional group that is essential for subsequent cross-coupling reactions. sci-hub.st

Table 2: Other Transition Metal-Mediated Reactions of Bromoaniline Analogs

| Metal | Reaction Type | Substrate Analog | Reagents | Catalyst System | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Nickel | Electrochemical Homo-coupling | 4-Bromo-N,N-dimethylaniline | - | Ni(2,2'-bpy)₃Br₂ | N⁴,N⁴,N⁴',N⁴'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine | 54% | rsc.org |

| Nickel | Photoredox C-N Coupling | Aniline / Aryl Bromide | tert-Butylamine | NiBr₂·diglyme, Ir-photocatalyst | N-Aryl Aniline | Good to Excellent | uni-regensburg.deacs.org |

| Copper | Benzoxazole Synthesis | o-Bromoaniline | Acyl Chloride | Cu nanoparticles, 1,10-phenanthroline | 2-Substituted Benzoxazole | Good to Excellent | researchgate.net |

| Iron | Quinolone Synthesis (Skraup) | 2-Bromo-4-fluoroaniline | Glycerol, m-nitrobenzenesulfonate | FeSO₄·7H₂O | 8-Bromo-6-fluoroquinoline | - | mdpi-res.com |

| Iron | Nitro Reduction | p-Nitrobromobenzene | Phenylsilane | FeBr₂, PPh₃ | p-Bromoaniline | 98% | sci-hub.st |

Radical Reactions and Their Derivatives

The N,N-dimethylaniline scaffold is a proficient precursor for the generation of α-aminoalkyl radicals, particularly under photoredox conditions. beilstein-journals.org This reactivity provides a pathway to a variety of transformations involving C-H bond functionalization adjacent to the nitrogen atom. beilstein-journals.orgbeilstein-journals.org

A key example is the visible-light-mediated aerobic oxidative cyclization of N,N-dimethylanilines with maleimides, catalyzed by the organic dye Eosin Y. beilstein-journals.orgbeilstein-journals.org In a directly relevant study, the reaction between N,N,3-trimethylaniline (the parent compound of this compound) and N-phenylmaleimide was investigated. beilstein-journals.org This transformation proceeds via the generation of an amine radical cation, followed by deprotonation to an α-aminoalkyl radical. This radical then adds to the maleimide, and a subsequent cyclization and oxidation sequence yields tetrahydroquinoline products. beilstein-journals.orgbeilstein-journals.org Notably, the reaction with N,N,3-trimethylaniline resulted in a mixture of two regioisomers with a combined yield of 81%, with the sterically more hindered product being the major one. beilstein-journals.org The presence of a bromine atom at the 4-position would likely influence the electronic properties and regioselectivity of this cyclization but is not expected to inhibit the initial radical formation.

The generation of α-aminoalkyl radicals from N,N-dimethylanilines has been exploited in other contexts as well. organic-chemistry.orgresearchgate.net For example, using bis2-(4,6-difluorophenyl)pyridinato-C²,Niridium(III) (FIrpic) as a photocatalyst, these radicals can be added nucleophilically to electron-deficient species like aryl isocyanates and isothiocyanates to form α-amino amides and α-amino thioamides in good yields. organic-chemistry.orgresearchgate.net This methodology showcases the ability to form new C-C bonds at the methyl group of the N,N-dimethylamino moiety. organic-chemistry.org The reaction conditions are mild and tolerate a range of substituents on the aniline ring. organic-chemistry.org

Table 3: Radical Reactions of N,N,3-trimethylaniline and its Analogs

| Reaction Type | Aniline Substrate | Reagents | Catalyst/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Oxidative Cyclization | N,N,3-trimethylaniline | N-Phenylmaleimide | Eosin Y, Visible Light, Air | Mixture of regioisomeric tetrahydroquinolines | 81% (combined) | beilstein-journals.org |

| Oxidative Cyclization | N,N-Dimethylaniline | N-Phenylmaleimide | Eosin Y, Visible Light, Air | Tetrahydroquinoline derivative | 82% | beilstein-journals.org |

| α-Amino Amide Synthesis | N,N-Dimethylaniline | Aryl Isocyanate | FIrpic, Visible Light | α-Amino Amide | up to 84% | organic-chemistry.org |

| α-Amino Thioamide Synthesis | N,N-Dimethylaniline | Aryl Isothiocyanate | FIrpic, Visible Light | α-Amino Thioamide | up to 81% | organic-chemistry.org |

Derivatization Strategies and Applications As a Synthetic Intermediate

Synthesis of Imines/Schiff Bases and Their Reactivity Profiles

While 4-Bromo-N,N,3-trimethylaniline is a tertiary amine and cannot directly form an imine, its structural analogs, primary and secondary anilines, are common precursors for Schiff bases. Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). masterorganicchemistry.comnih.govjuniperpublishers.com This reaction is a cornerstone of synthetic chemistry, often catalyzed by acid and involving the elimination of a water molecule. masterorganicchemistry.com

The general synthesis of an imine from an aniline (B41778) derivative involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine. juniperpublishers.com

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Primary Aromatic Amine + Aldehyde/Ketone | Acid catalysis, heat, removal of water | Imine (Schiff Base) |

| N,N-dimethylanilines + Glyoxalate Esters | Visible-light photocatalysis | α,β-diamino esters |

Although this compound itself does not form Schiff bases directly, its core structure is utilized in related transformations. For instance, research has demonstrated that N,N-dimethylanilines can undergo visible-light-mediated coupling reactions with glyoxalate derivatives to form α,β-diamino esters, showcasing the reactivity of the aniline framework in constructing new carbon-nitrogen bonds. rsc.org

The reactivity profile of the resulting imines is diverse. The C=N bond can be:

Hydrolyzed : Imines can be converted back to their parent amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com

Reduced : The imine bond can be reduced using hydride reagents to form a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com

Act as Ligands : The nitrogen atom of the imine group has a lone pair of electrons, allowing Schiff bases to act as effective ligands that can coordinate with a wide variety of metal ions to form stable metal complexes. nih.govresearchgate.netrsc.org These complexes are studied for their potential catalytic and biological activities. nih.gov

Formation of Quaternary Ammonium (B1175870) Salts

As a tertiary amine, this compound readily undergoes quaternization reactions. This process involves the alkylation of the tertiary amine nitrogen with a haloalkane, resulting in the formation of a quaternary ammonium salt. physicsandmathstutor.com This is a type of nucleophilic substitution (S_N2) reaction where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the haloalkane and displacing the halide ion. physicsandmathstutor.comgoogle.com

The general reaction can be represented as: R₃N + R'-X → [R₃NR']⁺X⁻

The reaction is typically carried out by heating the tertiary amine with an alkylating agent, such as an alkyl iodide or bromide. google.comlibretexts.org Exhaustive methylation, often using methyl iodide, is a common method to convert amines into quaternary ammonium salts. libretexts.org

| Tertiary Amine | Alkylating Agent | Conditions | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Heat | 4-Bromo-N,N,N,3-tetramethylanilinium Iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Heat | 4-Bromo-N-ethyl-N,N,3-trimethylanilinium Bromide |

| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | Heat | N-Benzyl-4-bromo-N,N,3-trimethylanilinium Chloride |

Quaternary ammonium salts are notable for their applications as phase-transfer catalysts and as precursors in elimination reactions. The Hofmann elimination, for example, is a characteristic reaction of quaternary ammonium hydroxides, which upon heating, decompose to form an alkene and a tertiary amine. libretexts.org Recent studies have also explored quaternary ammonium salts as alternative, less hazardous alkylating agents in various organic transformations. researchgate.net For example, 3-bromo-N,N,N-trimethylanilinium iodide has been successfully used as a methylating agent for phenols and carboxylic acids. researchgate.net

Integration into Complex Heterocyclic Frameworks

This compound is a key building block for the synthesis of complex heterocyclic compounds. bldpharm.com This utility stems from the presence of the aryl bromide functionality, which is a versatile handle for modern cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

This allows for the strategic integration of the 4-amino-2-methylphenyl moiety into larger, more complex ring systems. For example:

Suzuki Coupling : Reaction with an organoboron compound can introduce a new aryl or vinyl group, leading to biaryl structures or styrenyl derivatives that can be precursors for fused heterocycles.

Buchwald-Hartwig Amination : Coupling with amines, amides, or carbamates can lead to the formation of complex diarylamines or serve as a key step in the synthesis of nitrogen-containing heterocycles like carbazoles or phenazines.

Sonogashira Coupling : Reaction with a terminal alkyne introduces an alkynyl group, which is a versatile functional group for subsequent cyclization reactions to form heterocycles like indoles or quinolines.

The synthesis of various heterocyclic systems often relies on precursors containing functional groups amenable to cyclization. researchgate.netresearchgate.netosi.lvchemrxiv.org The bromo-substituted aniline framework of this compound provides an ideal starting point for such synthetic strategies. beilstein-journals.org

| Target Heterocycle Type | Key Reaction from Aryl Bromide | Typical Coupling Partner |

|---|---|---|

| Biaryl-based heterocycles | Suzuki Coupling | Arylboronic acid/ester |

| Carbazoles, Phenothiazines | Buchwald-Hartwig Amination | Anilines, Aminothiophenols |

| Indoles, Quinolines | Sonogashira Coupling followed by cyclization | Terminal Alkynes |

| Benzofurans | Buchwald-Hartwig O-arylation | Phenols |

Precursor for Advanced Organic Building Blocks

The derivatization strategies discussed highlight the role of this compound as a precursor for a wide array of advanced organic building blocks. lookchem.comcalpaclab.com The transformations possible at its two main reactive sites—the aryl bromide and the tertiary amine—allow for the generation of multifunctional molecules tailored for specific applications in materials science and medicinal chemistry. researchgate.net

The bromo group serves as a linchpin for introducing molecular complexity through cross-coupling chemistry. researchgate.net By replacing the bromine atom, a diverse range of substituents can be installed on the aromatic ring, fundamentally altering the electronic and steric properties of the molecule. For instance, converting the aryl bromide to an arylboronic ester via a Miyaura borylation creates a new building block that can then participate in subsequent Suzuki coupling reactions.

Simultaneously, the tertiary amine functionality can be maintained, quaternized to modulate solubility or reactivity, or potentially be involved in directing metallation reactions. The ability to perform selective transformations on the bromo group while the N,N-dimethylamino group remains intact (or is protected/quaternized) makes this compound a highly versatile platform for constructing elaborate molecular scaffolds. beilstein-journals.org

| Functional Group | Transformation Reaction | Resulting Functionality | Application |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Aryl-Aryl Bond | Biaryl synthesis, Ligand development |

| Aryl Bromide | Sonogashira Coupling | Aryl-Alkyne Bond | Precursor for heterocycles, Functional materials |

| Aryl Bromide | Buchwald-Hartwig Amination | Aryl-Nitrogen Bond | Synthesis of complex amines, Pharmaceuticals |

| Aryl Bromide | Cyanation | Aryl Nitrile | Intermediate for acids, amides, amines |

| Tertiary Amine | Quaternization | Quaternary Ammonium Salt | Phase-transfer catalysts, Ionic liquids |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of 4-Bromo-N,N,3-trimethylaniline, recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals confirm the arrangement of substituents on the aniline (B41778) ring.

A study on the regiospecific para-bromination of activated aryls reported the following ¹H NMR data for the compound. wku.edu The N,N-dimethyl group appears as a sharp singlet at approximately 2.91 ppm, integrating to six protons. wku.edu The methyl group at the C3 position of the aromatic ring also produces a singlet, found at 2.35 ppm, corresponding to three protons. wku.edu The aromatic region of the spectrum is more complex. The protons on the benzene (B151609) ring appear as a complex multiplet between 6.40 and 6.58 ppm (2H) and a signal showing cross-coupling at 7.27 ppm (1H), consistent with the substitution pattern. wku.edu

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.35 | Singlet | 3H | Ar-CH ₃ |

| 2.91 | Singlet | 6H | N(CH ₃)₂ |

| 6.40 - 6.58 | Complex Multiplet | 2H | Ar-H |

| 7.27 | Cross-coupling | 1H | Ar-H |

Solvent: CDCl₃ wku.edu

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the characterization of the carbon framework. While chemical suppliers indicate that ¹³C NMR data may be available for specific batches of this compound, this information is not publicly accessible in the surveyed literature. tcichemicals.com Therefore, a detailed experimental ¹³C NMR analysis cannot be presented.

Advanced two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (2D-NOESY), are instrumental in determining the spatial proximity of atoms, which is crucial for conformational analysis. These studies can reveal through-space correlations between protons that are close to each other, even if they are not directly connected through chemical bonds. A review of the available scientific literature did not yield any specific 2D-NOESY or other advanced conformational studies for this compound.

¹³C NMR Characterization of Carbon Frameworks

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, its molecular formula is C₉H₁₂BrN, corresponding to a molecular weight of approximately 214.11 g/mol . fishersci.canih.gov

A key feature in the mass spectrum of a monobrominated compound like this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. While research on the synthesis of this compound has utilized Gas Chromatography-Mass Spectrometry (GC-MS) to verify the product's identity by its major mass peak, detailed high-resolution mass spectrometry data and an analysis of its specific fragmentation pathways are not available in the reviewed literature. wku.edu

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 50638-50-1 fishersci.catcichemicals.com |

| Molecular Formula | C₉H₁₂BrN fishersci.canih.gov |

| Molecular Weight | 214.11 g/mol fishersci.ca |

| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine tcichemicals.comtcichemicals.com |

X-Ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an analytical method that provides the most definitive information about the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and conformational details. Despite its power for unambiguous structural elucidation, a search of the scientific literature and crystallographic databases did not reveal any reports on the single-crystal X-ray structure of this compound.

Elucidation of Bond Lengths, Bond Angles, and Stereochemistry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The core of the molecule is a benzene ring, substituted with a bromine atom, a dimethylamino group, and a methyl group. The stereochemistry of this molecule is achiral as it does not possess a stereocenter and has a plane of symmetry.

The bond lengths and angles within the molecule are influenced by the electronic effects of the substituents. The dimethylamino group acts as a strong electron-donating group through resonance, while the methyl group is a weak electron-donating group via induction. The bromine atom is an electron-withdrawing group through induction but can also participate in resonance.

Based on data from similar substituted anilines, the C-N bond connecting the dimethylamino group to the aromatic ring is expected to have a partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond. uni-muenchen.de The C-Br bond length is anticipated to be consistent with that observed in other bromo-substituted aromatic compounds. The bond angles around the sp²-hybridized carbon atoms of the benzene ring will be close to 120°, with slight distortions due to the steric bulk of the substituents. The nitrogen atom of the dimethylamino group is expected to have a trigonal pyramidal geometry, although the C-N-C bond angle might be slightly larger than the ideal 109.5° due to steric hindrance between the methyl groups.

A representative table of expected bond lengths and angles, compiled from data on analogous compounds, is presented below.

Interactive Data Table: Predicted Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | Unit |

| Bond Length | C (aromatic) | Br | - | ~1.90 | Å |

| Bond Length | C (aromatic) | N | - | ~1.37 - 1.41 | Å |

| Bond Length | C (aromatic) | C (methyl) | - | ~1.51 | Å |

| Bond Length | N | C (methyl) | - | ~1.45 | Å |

| Bond Angle | C | C (aromatic) | C | ~120 | ° |

| Bond Angle | C (aromatic) | N | C (methyl) | ~110-112 | ° |

| Bond Angle | C (methyl) | N | C (methyl) | ~110-112 | ° |

Note: These values are estimations based on data from structurally similar compounds and may not represent the exact experimental values for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgiucr.orgacs.orgmdpi.combohrium.com This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. For this compound, while a specific analysis is not available, the expected intermolecular interactions can be inferred from studies on similar bromo-substituted aromatic compounds. iucr.orgthieme-connect.deresearchgate.net

The crystal packing of this compound would likely be stabilized by a combination of weak intermolecular forces, including:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

C-H···π interactions: The hydrogen atoms of the methyl groups can interact with the electron-rich π-system of the benzene ring of adjacent molecules. iucr.org

Br···H interactions: The bromine atom, with its partial negative charge, can form weak hydrogen bonds with hydrogen atoms from neighboring molecules. researchgate.net

π–π stacking: The aromatic rings of adjacent molecules may stack in a parallel-displaced manner to maximize attractive interactions. iucr.orgthieme-connect.de

A Hirshfeld surface analysis would typically generate a d_norm map, which highlights regions of close contact, and a fingerprint plot, which provides a quantitative summary of the different types of intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. By comparing with the spectra of closely related compounds like 4-Bromo-3-methylaniline (B1294692) and 4-Bromo-N,N-dimethylaniline, the key spectral features can be predicted. chemicalbook.comchemicalbook.com

The primary absorption bands expected in the IR spectrum of this compound are:

C-H stretching (aromatic): Aromatic C-H bonds typically absorb in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the methyl groups will show stretching vibrations in the 2975-2850 cm⁻¹ range.

C-N stretching: The stretching vibration of the C-N bond of the tertiary aromatic amine is expected to appear in the 1360-1250 cm⁻¹ region.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to several bands in the 1600-1450 cm⁻¹ region.

C-H bending (aliphatic): The bending vibrations of the methyl groups will be observed around 1465-1440 cm⁻¹ (asymmetric) and 1380-1370 cm⁻¹ (symmetric).

C-Br stretching: The C-Br bond stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic substitution pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic ring |

| 2975-2850 | C-H stretch | -CH₃ groups |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1465-1440 | C-H bend (asymmetric) | -CH₃ groups |

| 1380-1370 | C-H bend (symmetric) | -CH₃ groups |

| 1360-1250 | C-N stretch | Tertiary aromatic amine |

| 900-675 | C-H bend (out-of-plane) | Aromatic ring |

| 600-500 | C-Br stretch | Bromo-aromatic |

Note: These are predicted ranges based on typical functional group absorptions and data from similar compounds.

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published theoretical and computational studies specifically focused on the chemical compound this compound. Consequently, detailed research findings and data tables concerning its electronic structure, reactivity, and quantum chemical descriptors are not available.

The requested in-depth analysis, which includes:

Density Functional Theory (DFT) Studies: Including Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO) and Molecular Electrostatic Potential (MESP) mapping.

Quantum Chemical Descriptors of Reactivity: Such as Ionization Energy, Electron Affinity, Chemical Hardness, Softness, Nucleophilicity, and Electrophilicity Indices.

could not be compiled as no specific studies investigating these properties for this compound have been identified in the public domain. The generation of scientifically accurate and verifiable content, including data tables, is contingent upon the existence of primary research in this specific area.

Further research into the computational chemistry of this particular molecule would be required to generate the detailed article as outlined.

Theoretical and Computational Investigations

Computational Studies of Molecular Basicity

The basicity of anilines is a fundamental property influenced by the electronic effects of substituents on the aromatic ring. For 4-Bromo-N,N,3-trimethylaniline, the interplay between the electron-donating N,N-dimethyl and 3-methyl groups and the electron-withdrawing 4-bromo group determines the electron density on the nitrogen atom and, consequently, its ability to accept a proton.

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the acid dissociation constant (pKa) of the conjugate acid or related basicity scales like the hydrogen-bond basicity (pKBHX). acs.orgpku.edu.cn These calculations often involve thermodynamic cycles and solvation models to accurately reflect behavior in solution. researchgate.net The gas-phase energies are typically calculated at levels of theory such as B3LYP/6-31G**, combined with a polarizable continuum model (PCM) to account for solvation effects. researchgate.net

Studies on similar substituted anilines provide a framework for understanding the expected basicity of this compound. For instance, the experimental pKaH (the pKa of the conjugate acid) for N,N,3-trimethylaniline is reported as 4.66. pku.edu.cn The introduction of a bromine atom at the 4-position is expected to decrease the basicity due to its electron-withdrawing inductive effect. This is corroborated by the pKaH of 3-bromo-N,N-dimethylaniline, which is 3.08. pku.edu.cn Similarly, the hydrogen-bond basicity (pKBHX) value for 4-bromo-N,N-dimethylaniline is -0.42, indicating weaker hydrogen bond accepting capability compared to unsubstituted or alkyl-substituted anilines. acs.orgcore.ac.uk

A combined conceptual DFT and information-theoretic approach offers a modern way to quantify molecular basicity. pku.edu.cn Descriptors such as molecular electrostatic potential, natural atomic orbital energies, Shannon entropy, and Fisher information can be correlated with experimental pKa values to build predictive models. pku.edu.cnpku.edu.cn These models have shown strong linear correlations for various classes of amines. pku.edu.cn

Table 1: Experimental pKaH and pKBHX Values for Related Aniline (B41778) Derivatives

| Compound Name | Reported Value | Type of Value | Reference |

|---|---|---|---|

| N,N,3-trimethylaniline | 4.66 | pKaH | pku.edu.cn |

| 3-bromo-N,N-dimethylaniline | 3.08 | pKaH | pku.edu.cn |

| 4-bromo-N,N-dimethylaniline | -0.42 | pKBHX | acs.orgcore.ac.uk |

| Aniline | 0.46 | pKBHX | acs.org |

| N,N,4-Trimethylaniline | 5.63 | pKBHX | core.ac.uk |

Anion Binding Selectivity and Recognition Mechanisms

Research into bromo-substituted aromatic compounds has confirmed their ability to participate in anion binding, forming stable complexes in both the solid state and solution. scholaris.ca The mechanism of recognition relies on the precise positioning of the halogen bond donor to interact effectively with the electron-rich surface of the anion.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and stability. galaxyproject.org For a molecule like this compound, MD simulations can elucidate the preferred spatial arrangements of its substituent groups and the flexibility of the molecule as a whole.

An MD simulation protocol for this compound would typically involve the following steps: bonvinlab.org

System Setup: An initial 3D structure of the molecule is generated. This structure is then placed in a simulation box, often filled with a solvent (like water) to mimic solution conditions, and ions may be added to neutralize the system. bonvinlab.org

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes or strained geometries. bonvinlab.org

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable state. bonvinlab.org

Production Run: A long simulation (nanoseconds to microseconds) is run, during which the trajectory (atomic positions, velocities, and energies over time) is saved at regular intervals. mdpi.complos.org

Analysis of the resulting trajectory provides quantitative measures of conformational behavior: galaxyproject.org

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or groups around their average positions. galaxyproject.orgmdpi.com This would reveal the flexibility of the N,N-dimethyl and 3-methyl groups relative to the more rigid aromatic ring.

Dihedral Angle Analysis: The rotational freedom around the C-N bond (connecting the ring to the dimethylamino group) and the C-C bonds of the methyl groups can be analyzed to identify the most populated (lowest energy) conformations.

Radius of Gyration (Rg): Provides a measure of the molecule's compactness over time. bonvinlab.org

These analyses would reveal the conformational landscape of this compound, identifying its most stable conformers and the energy barriers between them.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | GAFF, OPLS-AA, or similar | Defines the potential energy function for the molecule. |

| Solvent Model | TIP3P, SPC/E | Represents the explicit solvent molecules (e.g., water). |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. bonvinlab.org |

| Temperature | 298 K or 300 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Duration of the production run to ensure adequate sampling of conformational space. plos.org |

| Time Step | 2 fs | The interval between successive calculations in the simulation. |

Applications in Medicinal Chemistry Research

Investigation of Biological Activities

Preliminary research into compounds structurally similar to 4-Bromo-N,N,3-trimethylaniline has indicated a spectrum of biological effects, prompting further investigation into their therapeutic potential.

Antimicrobial Activity Studies

While direct studies on the antimicrobial properties of this compound are limited, research on analogous compounds suggests that the bromo-substituted aniline (B41778) scaffold is a promising starting point for the development of new antibacterial agents. For instance, derivatives of the related compound 4-bromo-N-ethyl-2-methylaniline have demonstrated antibacterial properties. The synthesis of various analogs has been a strategy to enhance efficacy against pathogenic microbes. In a similar vein, the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which utilizes a 4-bromoaniline (B143363) starting material, has yielded derivatives with activity against drug-resistant bacteria. This highlights the potential of the bromoaniline moiety in generating compounds that could address the challenge of antibiotic resistance.

Cytotoxicity and Anticancer Activity in Cell Lines

The potential of bromo-substituted anilines as anticancer agents has been a significant area of investigation. Research has focused on synthesizing derivatives of compounds like 4-bromo-N-ethyl-2-methylaniline to evaluate their ability to inhibit the growth of cancer cells in laboratory settings. These studies have shown that modifications to the basic structure can lead to promising results in killing cancer cells. Furthermore, research on 3-Bromo-2,4,6-trimethylaniline, another isomer, has explored the cytotoxic effects of its derivatives in various cancer cell lines. The findings suggest that specific structural alterations can enhance the cancer-killing activity while potentially minimizing harm to normal cells, a critical aspect of cancer therapy.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases like Abl kinases)

The ability of small molecules to inhibit enzymes that are crucial for disease processes is a cornerstone of modern drug discovery. Tyrosine kinases, a class of enzymes that play a key role in cell signaling and growth, are particularly important targets in cancer therapy. The Abelson (Abl) tyrosine kinase, for example, is implicated in certain types of leukemia. Studies on compounds structurally related to this compound have suggested potential for the inhibition of such kinases. The core structure of these aniline derivatives provides a framework that can be modified to fit into the active site of these enzymes, blocking their function and thereby halting the progression of the disease at a molecular level.

Scaffold for Drug Discovery and Development

A scaffold in medicinal chemistry refers to the core structure of a molecule that serves as a starting point for the design and synthesis of new drugs. The this compound structure, and more broadly, the substituted aniline motif, is considered a valuable scaffold. jst.go.jp Its chemical nature allows for a variety of modifications, such as the addition of different chemical groups through reactions like Suzuki cross-coupling, to create a library of diverse compounds. This diversity is essential for screening against a wide range of biological targets to identify new lead compounds for drug development. The presence of the bromine atom is particularly useful as it provides a reactive site for such chemical modifications.

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to designing more effective drugs. Structure-Activity Relationship (SAR) studies involve systematically altering parts of a molecule and observing how these changes affect its potency and selectivity. For halogenated compounds like this compound, SAR studies are crucial. Research on related halogenated thieno[3,2-d]pyrimidines has shown that the presence and position of halogen atoms, such as chlorine and bromine, can be critical for their antiproliferative activity against cancer cells. nih.gov Similarly, studies on other halogenated anilines have revealed that the type and placement of substituents on the aromatic ring significantly influence their biological effects. jst.go.jp These studies provide a roadmap for medicinal chemists to rationally design new derivatives of this compound with improved therapeutic properties.

Applications in Materials Science Research

Development of Dyes and Pigments

Substituted anilines are foundational precursors in the synthesis of chromophores, particularly azo dyes. Azo dyes, which constitute a significant portion of all industrially used dyes, are characterized by the azo group (-N=N-) linking two aromatic rings. The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich component like a phenol (B47542) or another aniline (B41778).

While 4-Bromo-N,N,3-trimethylaniline itself is a tertiary amine, its primary amine analogue, 4-bromo-3-methylaniline (B1294692), is a suitable candidate for the diazotization step. The resulting diazonium salt can then be coupled with various aromatic compounds to produce a wide array of azo dyes. The specific substituents on both the diazonium salt precursor and the coupling partner dictate the final color, solubility, and binding affinity of the dye. For instance, research has demonstrated the synthesis of novel azo dyes by reacting the diazonium salt of a similar compound, 5-acetyl-2-bromoaniline, with coupling agents like 2,6-xylenol and vanillin.

Environmental Research and Analytical Methodologies

Advanced Detection and Quantification in Environmental Matrices

The accurate measurement of 4-Bromo-N,N,3-trimethylaniline in environmental samples like water, soil, and air is crucial for understanding its distribution and potential impact. Due to the complexity of these samples and the likely low concentrations of the analyte, highly sensitive and selective analytical methods are required.

Comprehensive 2D Gas Chromatography-Mass Spectrometry (GC×GC-MS)

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) is a powerful technique for the analysis of complex mixtures, such as those encountered in environmental samples. This method offers significantly higher resolution compared to conventional one-dimensional GC-MS by subjecting the sample to two distinct separation columns with different stationary phases. unito.it This enhanced separation capability is particularly advantageous for isolating specific aromatic amines, including halogenated and alkylated derivatives, from a multitude of interfering compounds present in the sample matrix. nih.gov

In the context of analyzing for this compound, a typical GC×GC-MS setup would involve a non-polar first-dimension column and a more polar second-dimension column. unito.it This arrangement separates compounds based on their volatility in the first dimension and their polarity in the second, providing a structured two-dimensional chromatogram. The mass spectrometer then provides positive identification of the separated compounds based on their mass spectra. The full scan mode in GC×GC-MS allows for the identification of a wide range of aromatic amines in a single analysis. nih.gov

Derivatization Techniques for Enhanced Volatility

Aniline (B41778) and its derivatives can be challenging to analyze directly by gas chromatography due to their polarity, which can lead to poor peak shape and reduced sensitivity. researchgate.netchromatographyonline.com To overcome these issues, derivatization is often employed to convert the polar amine group into a less polar, more volatile functional group. researchgate.net

Several derivatization reagents are available for anilines, including:

Alkyl chloroformates: Reagents like ethyl chloroformate react with anilines to form carbamates, which are more amenable to GC analysis. researchgate.netut.ac.ir

Anhydrides: Acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA) are commonly used to form acetate (B1210297) or trifluoroacetate (B77799) derivatives, respectively. oup.com These derivatives often exhibit improved chromatographic behavior and sensitivity, especially with an electron capture detector (ECD). oup.com

4-Carbethoxyhexafluorobutyryl chloride: This reagent has been used for the derivatization of aniline for GC-MS analysis, yielding a derivative with a strong molecular ion suitable for quantification. nih.gov

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the instrumentation available. For instance, trifluoroacetylated derivatives are highly sensitive to electron capture detection. oup.com A method involving simultaneous derivatization and dispersive liquid-liquid microextraction has also been developed for the determination of anilines in aqueous samples, offering a streamlined and efficient approach. researchgate.net

Isotope Dilution for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that is particularly valuable for complex matrices where sample loss during preparation and instrumental variations can be significant. oup.com This method involves adding a known amount of an isotopically labeled version of the target analyte (in this case, a labeled this compound standard) to the sample at the beginning of the analytical process. oup.comacs.org

Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. oup.com The ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Since the amount of added labeled standard is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy, compensating for variations in sample recovery and instrument response. oup.comacs.org IDMS methods have been successfully developed for the analysis of various aromatic amines in different matrices, including biological samples. acs.orgcornell.educdc.gov

Environmental Fate Studies

The environmental fate of this compound is influenced by a combination of its physical-chemical properties and its susceptibility to various degradation processes. While specific studies on this compound are limited, the behavior of related compounds, such as 4-bromoaniline (B143363), provides valuable insights.

Key Considerations for Environmental Fate:

Mobility: The mobility of anilines in soil is governed by their partitioning behavior, described by the organic carbon-water (B12546825) partition coefficient (Koc). While some estimates suggest moderate to high mobility for compounds like 4-bromoaniline, anilines are known to bind strongly to humus and organic matter in soil due to the reactivity of the amino group. This suggests that the mobility of this compound may be lower in organic-rich soils. nih.gov

Degradation:

Photodegradation: Aromatic amines can absorb sunlight, indicating a potential for direct photolysis. The estimated atmospheric half-life for 4-bromoaniline due to reaction with hydroxyl radicals is about 12 hours, suggesting that photodegradation could be a significant removal pathway in the atmosphere and on sunlit soil surfaces. nih.gov

Biodegradation: While some brominated anilines have been shown to be biodegradable in acclimated soil and water, the process can be slow in unacclimated environments. nih.gov The presence of the bromine atom and methyl groups on the aniline ring of this compound may influence its biodegradability.

Volatility: The Henry's Law constant for a compound indicates its tendency to volatilize from water. For 4-bromoaniline, the estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces could be an important fate process. nih.gov

Bioconcentration: The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. The estimated BCF for 4-bromoaniline is low, suggesting a low potential for bioconcentration. nih.gov

The substitution of hydrogen atoms with bromine generally leads to lower volatility and water solubility, and higher hydrophobicity compared to their non-halogenated counterparts. researchgate.net These properties suggest that organobromine compounds may be less mobile in the environment than their organochlorine analogs. researchgate.net

Biomonitoring Research Considerations

Biomonitoring involves the measurement of a chemical or its metabolites in biological samples (e.g., urine, blood) to assess human exposure. For aromatic amines, including substituted anilines, biomonitoring is a critical tool for understanding exposure from various sources, including environmental and occupational settings. oup.comnih.gov

Key aspects for biomonitoring research of this compound would include:

Metabolism: Understanding the metabolism of this compound is essential for identifying appropriate biomarkers of exposure. Aromatic amines are known to undergo metabolic activation, often through N-hydroxylation, which can lead to the formation of reactive intermediates capable of binding to macromolecules like hemoglobin and DNA. oup.com Studies on other anilines have shown that they are readily metabolized and their metabolites can be detected in urine. dguv.de

Biomarker Identification: The parent compound or its metabolites can serve as biomarkers. For many aromatic amines, hemoglobin adducts are used as biomarkers of exposure because they provide an integrated measure of exposure over the lifespan of red blood cells. oup.com Urinary metabolites are also commonly used for biomonitoring. cdc.govdguv.de

Analytical Methods: Sensitive and specific analytical methods are required for the detection of low levels of biomarkers in biological matrices. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), often coupled with an isotope dilution approach, are well-suited for this purpose. nih.govcornell.educdc.gov Comprehensive methods like GC×GC-MS can be particularly useful for identifying a wide range of aromatic amine metabolites in complex samples like urine. nih.gov

Given that many substituted anilines are considered potential human carcinogens, developing robust biomonitoring strategies is crucial for risk assessment and for implementing measures to reduce exposure. oup.comnih.gov

Future Research Directions and Challenges

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of polysubstituted anilines like 4-Bromo-N,N,3-trimethylaniline presents considerable regioselectivity challenges. While classical methods exist, future research is geared towards the development of more efficient, selective, and sustainable catalytic systems.